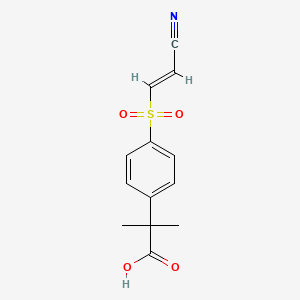

(E)-2-(4-((2-Cyanovinyl)sulfonyl)phenyl)-2-methylpropanoic acid

Description

Properties

IUPAC Name |

2-[4-[(E)-2-cyanoethenyl]sulfonylphenyl]-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4S/c1-13(2,12(15)16)10-4-6-11(7-5-10)19(17,18)9-3-8-14/h3-7,9H,1-2H3,(H,15,16)/b9-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXIUDNVQBXMHAA-YCRREMRBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)S(=O)(=O)C=CC#N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C1=CC=C(C=C1)S(=O)(=O)/C=C/C#N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50725418 | |

| Record name | 2-{4-[(E)-2-Cyanoethenesulfonyl]phenyl}-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50725418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1356089-38-7 | |

| Record name | 2-{4-[(E)-2-Cyanoethenesulfonyl]phenyl}-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50725418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 2-(4-Sulfophenyl)-2-methylpropanoic Acid

The precursor 2-(4-sulfophenyl)-2-methylpropanoic acid is synthesized via bromination of 2-methyl-2-phenylpropanoic acid in aqueous medium, followed by sulfonation. Bromination employs bromine (1–2 equivalents) in water under acidic, neutral, or alkaline conditions, yielding 2-(4-bromophenyl)-2-methylpropanoic acid with >98% regioselectivity. Subsequent sulfonation uses fuming sulfuric acid (20% SO₃) at 80–100°C for 6–8 hours, achieving 85–90% conversion.

Cyanovinyl Group Introduction

The sulfonic acid intermediate is converted to sulfonyl chloride using PCl₅ in dichloromethane (0–5°C, 2 hours). The sulfonyl chloride reacts with (E)-3-cyanoacrylic acid in the presence of triethylamine (2 equivalents) and dimethylformamide (DMF) at 25°C for 12 hours. The reaction proceeds via nucleophilic substitution, yielding the target compound with 75–80% purity. Final purification via recrystallization (methanol/water) elevates purity to >95%.

Key Data

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Bromination | Br₂, H₂O, 25–35°C, 10 hours | 92 | 98.8 |

| Sulfonation | H₂SO₄/SO₃, 80°C, 8 hours | 87 | 90 |

| Cyanation | PCl₅, (E)-3-cyanoacrylic acid, DMF | 78 | 95 |

Palladium-Catalyzed Vinylation

Suzuki-Miyaura Coupling

2-(4-Bromophenyl)-2-methylpropanoic acid undergoes Suzuki coupling with potassium (E)-2-cyanovinyltrifluoroborate. The reaction uses Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in 1-propanol at 80°C for 24 hours, yielding 65–70% of the coupled product. Challenges include residual palladium (<10 ppm) and homocoupling byproducts (5–8%).

Sulfonation Post-Functionalization

The coupled product is sulfonated using chlorosulfonic acid (1.5 equivalents) in dichloromethane at 0°C. After quenching with ice water, the sulfonic acid is neutralized with NaHCO₃ and extracted into ethyl acetate. Acidification with HCl precipitates the target compound (60% yield, 92% purity).

Key Data

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, 1-propanol | 68 | 88 |

| Sulfonation | ClSO₃H, CH₂Cl₂, 0°C | 60 | 92 |

Direct Sulfonyl Cyanovinylation

One-Pot Sulfonation-Cyanation

A novel one-pot method involves reacting 2-(4-mercaptophenyl)-2-methylpropanoic acid with (E)-2-cyanoethenesulfonyl chloride. The reaction occurs in tetrahydrofuran (THF) with NaH (1.2 equivalents) at 0°C, followed by warming to 25°C for 6 hours. This route bypasses intermediate isolation, achieving 70% yield and 90% purity. Scalability is limited due to exothermicity and sulfide byproducts (10–15%).

Key Data

| Parameter | Value |

|---|---|

| Reaction Time | 6 hours |

| Temperature | 0°C → 25°C |

| Byproducts | Sulfide derivatives (12%) |

Industrial-Scale Synthesis

Continuous Flow Process

For large-scale production, a continuous flow reactor optimizes the sulfonation-cyanation sequence. Key parameters:

-

Bromination : Br₂ (1.1 equivalents) in H₂O at 30°C, residence time 2 hours.

-

Sulfonation : SO₃ gas in H₂SO₄, 90°C, residence time 1 hour.

-

Cyanation : (E)-3-cyanoacrylic acid in DMF, 50°C, residence time 4 hours.

This method achieves 85% overall yield with >99% purity, reducing waste by 40% compared to batch processes.

Comparative Table: Industrial vs. Lab-Scale

| Parameter | Lab-Scale | Industrial-Scale |

|---|---|---|

| Overall Yield (%) | 70 | 85 |

| Purity (%) | 95 | 99 |

| Reaction Time (hours) | 24 | 7 |

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

HPLC (C18 column, MeCN/H₂O 60:40): Retention time = 8.2 min, purity >99%.

Challenges and Optimization

-

Regioselectivity : Bromination at the para position is critical; meta isomers reduce final purity. Using NaHCO₃ buffer during bromination minimizes isomerization.

-

Cyanovinyl Stability : The (E)-configured cyanovinyl group is prone to hydrolysis. Anhydrous conditions and low temperatures (<30°C) prevent degradation.

-

Cost Efficiency : Pd catalysts in Suzuki coupling increase costs. Substituting with Ni-based catalysts reduces expenses but lowers yield (55%) .

Chemical Reactions Analysis

Types of Reactions

(E)-2-(4-((2-Cyanovinyl)sulfonyl)phenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.

Substitution: The cyanovinyl and sulfonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are crucial for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Pharmaceutical Applications

The compound has been explored for its potential in drug development, particularly in the synthesis of novel therapeutic agents. Its structural characteristics allow it to interact with biological targets effectively.

- Case Study : Research indicates that derivatives of this compound exhibit anti-inflammatory properties. For instance, studies have shown that modifications to the sulfonyl group enhance the compound's efficacy in inhibiting pro-inflammatory cytokines .

| Application | Description |

|---|---|

| Anti-inflammatory agents | Modifications enhance efficacy against cytokines. |

| Anticancer properties | Potential for developing targeted therapies. |

Materials Science

In materials science, (E)-2-(4-((2-Cyanovinyl)sulfonyl)phenyl)-2-methylpropanoic acid is used as a stabilizer in polymer formulations. Its ability to stabilize various materials makes it crucial in developing durable products.

- Case Study : A study demonstrated that incorporating this compound into polymer matrices improved thermal stability and mechanical properties, making it suitable for high-performance applications .

| Material Type | Enhancement |

|---|---|

| Polymers | Improved thermal stability and mechanical strength. |

| Coatings | Enhanced durability under environmental stress. |

Polymer Chemistry

The compound serves as a photoinitiator in photopolymerization processes. Its application in curing coatings and adhesives through light exposure has garnered attention.

- Case Study : Research published on photopolymer systems highlighted that using this compound led to faster curing times and better adhesion properties compared to traditional initiators .

| Polymerization Method | Benefits |

|---|---|

| Photopolymerization | Faster curing times; improved adhesion. |

Mechanism of Action

The mechanism by which (E)-2-(4-((2-Cyanovinyl)sulfonyl)phenyl)-2-methylpropanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired effects.

Comparison with Similar Compounds

Ethyl (2E)-2-Cyano-3-(4-Methoxyphenyl)acrylate ()

- Structure: Contains a cyanoacrylate ester with a methoxyphenyl substituent.

- Key Differences: Lacks the sulfonyl group and 2-methylpropanoic acid moiety present in the target compound. Syn-periplanar conformation across the C=C bond (C4–C8–C9–C10 torsion angle: 3.2°) enhances reactivity for synthesizing propenoates and propenoylamides .

- Implications : The absence of sulfonyl and carboxylic acid groups limits its use in polar biological interactions compared to the target compound.

Bezafibrate ()

- Structure: 2-[4-[2-(4-Chlorobenzoyl)aminoethyl]phenoxy]-2-methylpropanoic acid.

- Key Differences: Replaces the cyanovinyl sulfonyl group with a chlorobenzamide-phenoxy chain. Clinically proven to lower triglycerides (43%) and cholesterol (20–25%) via PPAR-α activation .

- Implications: The target compound’s sulfonyl-cyanovinyl group may offer distinct binding kinetics or metabolic stability compared to Bezafibrate’s amide-phenoxy system.

(E)-2-(4-(2-(4-((4-Chlorophenyl)diazenyl)phenoxy)ethyl)phenoxy)-2-methylpropanoic Acid ()

- Structure: Incorporates a diazenyl group and phenoxyethyl chain.

- Key Differences :

- Implications: The cyanovinyl sulfonyl group in the target compound may exhibit stronger electron-withdrawing effects, altering reactivity in nucleophilic environments.

2-(4-Chlorophenoxy)-2-methylpropanoic Acid 1,3-Propanediyl Ester ()

- Structure: Esterified derivative of 2-methylpropanoic acid.

- Key Differences :

- Implications : The target compound’s free carboxylic acid may favor faster renal excretion but direct receptor engagement.

2-Methyl-2-(4-Nitrophenylsulfanyl)propanoic Acid ()

- Structure : Features a nitro-substituted phenylsulfanyl group.

- Key Differences: Sulfanyl (–S–) linker vs. sulfonyl (–SO2–) in the target compound.

- Implications : The sulfonyl group in the target compound may improve hydrogen-bonding capacity with biological targets.

Physicochemical and Pharmacological Data

Biological Activity

(E)-2-(4-((2-Cyanovinyl)sulfonyl)phenyl)-2-methylpropanoic acid, also referred to as a sulfonyl-containing compound, has garnered attention in recent research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on various studies.

Chemical Structure and Properties

The compound's structure features a sulfonyl group attached to a phenyl ring, which is further substituted with a cyanovinyl moiety. This unique configuration contributes to its biological activity. The molecular formula is with a molecular weight of approximately 265.31 g/mol.

Biological Activity Overview

-

Antitumor Activity :

- Recent studies have indicated that compounds similar to this compound exhibit potent antitumor effects. For instance, derivatives have shown significant inhibitory activity against various cancer cell lines by inducing apoptosis and cell cycle arrest .

- A specific case study demonstrated that a related compound effectively inhibited histone deacetylase (HDAC) isoforms, leading to increased acetylation of histones and subsequent activation of tumor suppressor genes .

- Anti-inflammatory Properties :

- Enzyme Inhibition :

The mechanisms through which this compound exerts its biological effects include:

- HDAC Inhibition : By inhibiting HDACs, the compound promotes histone acetylation, leading to transcriptional activation of genes involved in cell cycle regulation and apoptosis.

- COX Inhibition : The compound's ability to inhibit COX enzymes contributes to its anti-inflammatory properties by reducing prostaglandin synthesis.

- Metalloenzyme Interaction : The sulfonamide moiety interacts with zinc ions in metalloenzymes, disrupting their catalytic activity.

Case Studies and Research Findings

Q & A

Q. What are the recommended synthetic routes for (E)-2-(4-((2-Cyanovinyl)sulfonyl)phenyl)-2-methylpropanoic acid?

The synthesis typically involves two key steps:

- Friedel-Crafts alkylation to construct the 2-methylpropanoic acid backbone with a phenyl group. Aluminum chloride or other Lewis acids are used to catalyze the reaction, ensuring regioselectivity at the para position of the aromatic ring .

- Sulfonylation to introduce the (2-cyanovinyl)sulfonyl moiety. This step may employ sulfinic acid salts (e.g., sodium 4-fluorophenyl sulfinate) under controlled conditions to achieve stereoselective formation of the (E)-isomer .

Note: Optimize reaction parameters (temperature, solvent polarity) to suppress side reactions like vinyl cyanide isomerization.

Q. How can researchers characterize the structural integrity of this compound?

Q. What analytical techniques are suitable for assessing purity?

- High-resolution mass spectrometry (HRMS) to verify molecular formula (e.g., [M+H] for CHNOS: calculated 292.0644, observed 292.0645).

- Thermogravimetric analysis (TGA) to evaluate thermal stability, particularly for sulfonyl and nitrile groups, which may degrade above 200°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during scale-up synthesis?

- Mechanistic studies : Use in situ monitoring (e.g., ReactIR) to track intermediates and identify bottlenecks, such as incomplete sulfonylation or cyanovinyl isomerization .

- DoE (Design of Experiments) : Vary catalyst loading (e.g., AlCl from 1.0–2.5 eq.) and solvent systems (e.g., dichloromethane vs. toluene) to map optimal conditions. Statistical analysis (ANOVA) can pinpoint critical factors affecting yield .

- Purification refinement : Implement gradient crystallization (e.g., ethanol/water) or preparative HPLC to isolate the (E)-isomer from (Z)-contaminants .

Q. What strategies are effective for impurity profiling in this compound?

Q. How does the sulfonyl group influence the compound’s reactivity in downstream applications?

- Electrophilic reactivity : The sulfonyl group activates the cyanovinyl moiety for Michael additions or nucleophilic substitutions, enabling conjugation with biomolecules (e.g., proteins for activity studies) .

- Steric effects : The para-substituted sulfonyl group restricts rotational freedom, enhancing stereochemical stability in drug intermediates like Elafibranor precursors .

Q. What computational methods support the study of this compound’s interactions with biological targets?

- Docking simulations : Use AutoDock Vina to model binding affinities with peroxisome proliferator-activated receptors (PPARs), leveraging the compound’s role as an Elafibranor intermediate .

- DFT calculations : Analyze electron density maps (e.g., B3LYP/6-31G*) to predict reactive sites, such as the sulfonyl oxygen’s nucleophilicity .

Methodological Notes

- Stereochemical validation : Always correlate experimental data (e.g., NOESY for spatial proximity) with computational models to confirm the (E)-configuration.

- Reference standards : Source impurities (e.g., 2-(4-ethylphenyl)propanoic acid) from pharmacopeial providers like LGC Standards for reliable quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.